molecular formula C7H13Cl2N3 B2561029 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride CAS No. 2247105-31-1

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride

Cat. No.: B2561029
CAS No.: 2247105-31-1
M. Wt: 210.1
InChI Key: ZWJXLRBMRFDIOI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-7(4-9-10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXLRBMRFDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride may involve large-scale synthesis using similar synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions has been reported for the diversification of heterocyclic building blocks, which can be applied to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, inhibition zones measured 18 mm and 20 mm respectively against these pathogens.
  • Anti-inflammatory Effects : The compound has demonstrated promising anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), comparable to established anti-inflammatory drugs like dexamethasone.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells. Cell cycle arrest was observed in treated cells, indicating its potential as an anticancer agent .

Biological Research

  • Mechanism of Action : The compound interacts with specific molecular targets involved in inflammatory and cancer pathways. It may modulate key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).

Material Science

  • Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules and heterocycles, which are essential in developing new materials and polymers.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique properties of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride:

CompoundBiological ActivityRemarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
4-(Azetidin-3-yl)-1-methylpyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

Several case studies have emphasized the biological efficacy of this compound:

  • Antimicrobial Activity Study : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating potential for therapeutic development.
  • Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions.
  • Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to involve complex interactions at the molecular level .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-(Azetidin-3-yl)-4-methylpyrazole dihydrochloride
  • CAS Number : 1311313-93-5
  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.11 g/mol
  • Structural Features : Combines a pyrazole ring (1-methyl-substituted) with an azetidine (3-membered nitrogen-containing ring) at the 4-position, stabilized by two HCl molecules .

Key Properties :

  • Appearance : Powder form, stored at room temperature.
  • Hazards : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride

  • CAS : 1403766-76-6
  • Molecular Formula : C₇H₁₄Cl₂N₃O
  • Key Differences: Replaces the pyrazole with a piperazin-2-one ring, introducing a ketone group. Higher molecular weight (233.27 g/mol) due to the oxygen atom and additional nitrogen.

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride

  • Structural Variation : Features a dimethyl-substituted azetidine, altering ring strain and steric bulk.
  • Impact :
    • Increased lipophilicity due to methyl groups, which may enhance membrane permeability but reduce solubility.
    • The dimethyl substitution could stabilize the azetidine ring against metabolic degradation .

5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole

  • CAS : 1481503-79-0
  • Molecular Formula : C₁₁H₁₇ClN₃O
  • Key Features: Incorporates a chloro and ethyl group on the pyrazole, along with an azetidinyloxy methyl linker. Higher molecular weight (229.71 g/mol) and complexity compared to the target compound .

4-(Azetidin-3-yl)aniline Dihydrochloride

  • CAS : 90533-74-7
  • Molecular Formula : C₉H₁₄Cl₂N₂
  • Differences :
    • Replaces pyrazole with an aniline group, creating a planar aromatic system.
    • The amine group enables conjugation or covalent binding in drug design, but reduces nitrogen density compared to pyrazole .

Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride

  • CAS : 1909327-84-9
  • Molecular Formula : C₆H₁₄Cl₂N₃
  • Structural Contrast :
    • Uses a methylamine linker instead of azetidine, reducing ring strain but sacrificing conformational rigidity.
    • Smaller molecular weight (198.09 g/mol) and simpler structure may limit binding specificity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-(Azetidin-3-yl)-1-methylpyrazole Dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Azetidine, methylpyrazole Drug intermediates, bioisosteres
4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride C₇H₁₄Cl₂N₃O 233.27 Azetidine, piperazin-2-one Kinase inhibitors, enzyme modulation
4-(3,3-Dimethylazetidin-2-yl)-1-methylpyrazole Dihydrochloride C₉H₁₈Cl₂N₃ 237.17 Dimethylazetidine, methylpyrazole Enhanced metabolic stability
4-(Azetidin-3-yl)aniline Dihydrochloride C₉H₁₄Cl₂N₂ 221.13 Azetidine, aniline Conjugation chemistry, covalent inhibitors

Research Findings and Implications

  • Pharmacological Relevance :

    • The azetidine-pyrazole core is favored in kinase inhibitor design due to its ability to occupy ATP-binding pockets. The dihydrochloride salt improves solubility for in vitro assays .
    • Substitutions on the azetidine (e.g., dimethyl groups) or pyrazole (e.g., chloro, ethyl) modulate lipophilicity and target selectivity, as seen in analogs like CAS 1481503-79-0 .
  • Synthetic Challenges :

    • Azetidine rings require careful handling due to strain, but their synthesis via coupling reactions (e.g., Buchwald-Hartwig amination) is well-established .
    • Salt formation with HCl is critical for stabilizing reactive intermediates and improving crystallinity .
  • Safety and Handling :

    • Most dihydrochloride salts share similar hazards (e.g., skin/respiratory irritation), necessitating standard laboratory safety protocols .

Biological Activity

4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound, identified by its CAS number 2247105-31-1, is characterized by its unique azetidine and pyrazole moieties, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The structure of 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride can be represented as follows:

Chemical Formula C7H10Cl2N4\text{Chemical Formula }C_7H_{10}Cl_2N_4

Key Features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that introduces ring strain, enhancing reactivity.
  • Pyrazole Moiety : A five-membered ring known for its biological activity, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of certain cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the inhibition of specific enzymes involved in cell cycle regulation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes responsible for tumor growth and microbial resistance.
  • Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of 4-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.
  • Anticancer Activity : In a study involving human colon cancer cells (HCT116), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/CellsIC50/MIC ValueReference
AntimicrobialMRSA16 µg/mL
AnticancerHCT116 (Colon Cancer)30 µM
AnticancerMCF7 (Breast Cancer)TBD

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